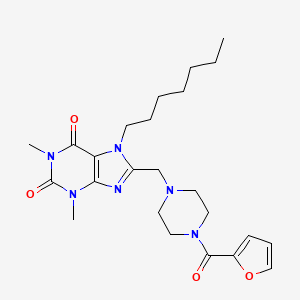

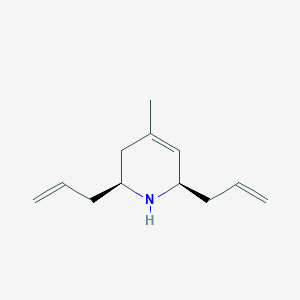

![molecular formula C27H18Cl4N2O2 B3013493 2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide CAS No. 325977-44-4](/img/structure/B3013493.png)

2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide" is a complex benzamide with potential pharmacological properties. Benzamides are a class of compounds known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects. The presence of dichloro groups and the specific arrangement of the benzamide moiety may suggest a unique profile of biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation and alkylation reactions. For instance, the synthesis of related compounds such as 4-amino-N-(1-phenylethyl)benzamide analogues showed that modifications to the amino group resulted in a loss of anticonvulsant activity . Similarly, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involved nucleophilic substitution and electrochemical reduction to achieve the desired chlorination pattern . These methods could potentially be adapted for the synthesis of the compound , considering the dichloro groups and the benzamide core structure.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, spectroscopic methods, and computational chemistry techniques such as DFT calculations . For example, the crystal structure of N-(2,4-Dichlorophenyl)benzamide revealed that the amide group forms a dihedral angle with the benzoyl ring, and the molecules are linked by hydrogen bonds . These structural insights are crucial for understanding the molecular interactions and stability of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrogen bonding and π-interactions, which are significant for their solid-state assembly and stability . The presence of halogen atoms, such as chlorine, can also lead to halogen bonding and influence the reactivity of the compound. The synthesis and reactivity of similar compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, have been characterized by spectroscopic methods and crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including melting points, solubility, and spectral properties, are often determined experimentally. For instance, the title compound in paper was characterized by various spectroscopic techniques and DFT calculations, which provided information on vibrational frequencies, chemical shifts, and electronic properties. These properties are influenced by the molecular structure, particularly the electronic distribution and the nature of substituents on the benzamide core.

Scientific Research Applications

Synthesis and Antipathogenic Activity

A study focused on synthesizing various acylthioureas, including derivatives related to 2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide, showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth capabilities. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Polymerization and Material Sciences

Research on the controlled radical polymerization of monosubstituted acrylamides, which are structurally related to this compound, has been conducted. These studies are significant for synthesizing homopolymers with controlled molecular weight and low polydispersity, indicating potential applications in the field of material sciences (Mori, Sutoh, & Endo, 2005).

Anticonvulsant Activity

Several studies have explored the synthesis and evaluation of analogues of 4-amino-N-(1-phenylethyl)benzamide, which are structurally similar to this compound. These analogues have shown promise in anticonvulsant activity, providing insights into potential therapeutic applications (Clark & Davenport, 1987).

Mosquito Control

Compounds structurally related to this compound have been identified as effective inhibitors of mosquito development. Such findings suggest potential applications in controlling mosquito populations and associated diseases (Schaefer, Miura, Wilder, & Mulligan, 1978).

Crystal Structure Analysis

Research into the crystal structures of certain benzamides, including compounds similar to this compound, has provided insights into the weak interactions and aggregation behavior of these compounds. Such studies are important for understanding the physical and chemical properties of these materials (Mocilac, Farrell, Lough, Jelsch, & Gallagher, 2018).

Safety and Hazards

properties

IUPAC Name |

2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18Cl4N2O2/c28-18-5-11-22(24(30)14-18)26(34)32-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)33-27(35)23-12-6-19(29)15-25(23)31/h1-12,14-15H,13H2,(H,32,34)(H,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYHKNQCJAGFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18Cl4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

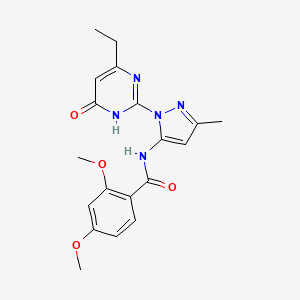

![3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3013413.png)

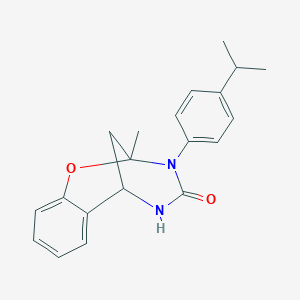

![2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide](/img/structure/B3013419.png)

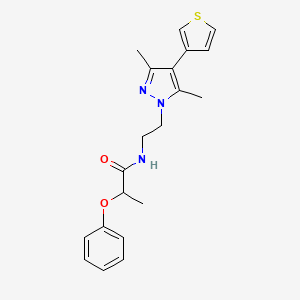

![6-(4-chlorobenzyl)-2-ethyl-5-((2-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3013421.png)

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine](/img/structure/B3013426.png)

![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

![3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3013432.png)